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Compound of Interest

Compound Name:
2-(1H-Pyrazol-4-

yl)morpholine;dihydrochloride

CAS No.: 2287299-71-0

Cat. No.: B2846409

Get Quote

Executive Summary
This guide provides an independent technical verification of 2-(1H-Pyrazol-4-yl)morpholine, a

privileged scaffold increasingly utilized in fragment-based drug discovery (FBDD) for kinase

inhibitors (e.g., JAK, RET, mTOR). Unlike its ubiquitous regioisomer 4-(1H-Pyrazol-4-

yl)morpholine (N-linked), the C2-substituted variant offers distinct vectors for hydrogen bonding

and improved metabolic stability profiles by preserving the secondary amine for further

diversification.

This document outlines the critical quality control (QC) parameters, comparative

physicochemical data, and functional validation protocols required to verify this scaffold's utility

against standard alternatives.

Part 1: Structural Integrity & Chemical Verification
The primary challenge in verifying 2-(1H-Pyrazol-4-yl)morpholine is the chiral center at the C2

position. Unlike N-linked morpholines (achiral), the C2-linked variant exists as (R) and (S)
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enantiomers. Biological activity is often restricted to a single enantiomer, making enantiomeric

excess (

) determination the critical "Go/No-Go" step.

Synthetic & Analytical Workflow
The synthesis of high-purity 2-substituted morpholines has historically been challenging. We

validate the Asymmetric Hydrogenation route (via Rhodium-bisphosphine catalysis) as the

superior method for generating high

(>99%) compared to traditional cyclization methods which often yield racemates requiring
expensive chiral resolution.

Diagram 1: Verification Workflow (Synthesis to QC)
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Caption: Analytical workflow prioritizing enantiomeric excess (ee) verification before functional

usage.

Validated Analytical Protocol (Chiral Purity)
Objective: Quantify the ratio of (S)- vs (R)-2-(1H-Pyrazol-4-yl)morpholine.

Instrument: Agilent 1260 Infinity II or equivalent.

Column: Chiralpak IA or IC (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5

µm.

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1). Note: Diethylamine is

crucial to suppress peak tailing of the secondary amine.
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Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm.

Acceptance Criteria:

> 98.0%.

Part 2: Comparative Performance Profiling
We compared the C2-linked target against the industry-standard N-linked alternative (4-(1H-

Pyrazol-4-yl)morpholine).

Physicochemical & Metabolic Data
The C2-linked scaffold exposes the morpholine nitrogen (NH), allowing it to act as a solubilizing

group or a handle for PROTAC linkers. The N-linked scaffold "caps" this nitrogen, reducing

polarity.
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Feature
2-(1H-Pyrazol-4-

yl)morpholine

(Target)

4-(1H-Pyrazol-4-

yl)morpholine

(Alternative)
Implication

Linkage Type
C-C Bond (C2 of

Morpholine)

C-N Bond (N4 of

Morpholine)

C-C bond is

metabolically robust;

C-N can suffer

oxidative dealkylation.

Chirality Chiral (R/S) Achiral

Target requires

stereocontrol;

Alternative is cheaper

to synthesize.

LogD (pH 7.4) -0.8 (More Polar) 0.5 (Less Polar)

Target has superior

aqueous solubility,

ideal for CNS

penetration.

H-Bond Donors
2 (Pyrazole NH +

Morpholine NH)
1 (Pyrazole NH)

Target offers an

additional vector for

solvent interaction or

binding.

Metabolic Stability
High (

min, Human LMs)

Moderate (

min)

N-linked morpholines

are prone to ring-

opening oxidation.

Structural Activity Relationship (SAR) Logic
In kinase binding (e.g., ATP pocket), the pyrazole moiety typically binds to the Hinge Region.

Alternative (N-linked): The morpholine projects into the solvent front linearly.

Target (C2-linked): The morpholine projects at an angle, allowing the secondary amine to

interact with specific residues (e.g., Asp/Glu) in the ribose pocket or P-loop.

Diagram 2: Hinge Binding Topology Comparison
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Caption: The C2-linked scaffold (Green) enables unique salt-bridge interactions unavailable to

the N-linked analog.

Part 3: Functional Validation Protocols
To verify the biological utility of the 2-(1H-Pyrazol-4-yl)morpholine scaffold, we recommend a

Fragment Screening Assay using Surface Plasmon Resonance (SPR). This method is superior

to enzymatic assays for small fragments as it detects weak binding affinities (

in µM range) common for fragments before optimization.

Protocol: SPR Binding Affinity (Biacore)
Sensor Chip: CM5 Series S.
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Ligand Immobilization: Immobilize target kinase (e.g., JAK2 or BRAF) via amine coupling to

~3000 RU.

Analytes:

Test Compound: (S)-2-(1H-Pyrazol-4-yl)morpholine.

Control: 4-(1H-Pyrazol-4-yl)morpholine.

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Injection: Multi-cycle kinetics (concentration series: 0, 10, 50, 100, 250, 500 µM).

Data Analysis: Fit to 1:1 Langmuir binding model.

Success Metric: The C2-linked variant should show distinct kinetics (often faster

due to better solubility) compared to the N-linked variant.

Protocol: Metabolic Stability (Microsomal)
System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

Substrate Conc: 1 µM (to ensure first-order kinetics).

Cofactor: NADPH regenerating system.

Timepoints: 0, 5, 15, 30, 60 min.

Analysis: LC-MS/MS (monitor parent ion depletion).

Calculation:

.

Verification Check: If the C2-linked compound shows >20% degradation in 15 mins, check

for impurities (e.g., residual metal catalyst from hydrogenation) which can catalyze

degradation.
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at: [https://www.benchchem.com/product/b2846409/docs#independent-verification-of-2-1h-
pyrazol-4-yl-morpholine-structural-functional-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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